2-[(3-Nitropyridin-2-YL)oxy]acetic acid
Description
2-[(3-Nitropyridin-2-yl)oxy]acetic acid is a nitro-substituted pyridine derivative with a carboxylic acid functional group. Its molecular formula is C₇H₆N₂O₅, and its structure features a pyridine ring substituted with a nitro group at position 3 and an acetic acid moiety linked via an ether oxygen at position 2 (Figure 1). This compound is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of agrochemicals and pharmaceuticals, where its nitro group may serve as a precursor for further functionalization .
Properties
IUPAC Name |
2-(3-nitropyridin-2-yl)oxyacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O5/c10-6(11)4-14-7-5(9(12)13)2-1-3-8-7/h1-3H,4H2,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVGCUFQGEDSHBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)OCC(=O)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(3-Nitropyridin-2-YL)oxy]acetic acid typically involves the nitration of pyridine derivatives followed by subsequent reactions to introduce the acetic acid group. One common method involves the reaction of 3-nitropyridine with chloroacetic acid in the presence of a base such as sodium hydroxide.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactions, purification steps, and the use of catalysts to improve yield and efficiency. The process must be carefully controlled to ensure the safety and quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-[(3-Nitropyridin-2-YL)oxy]acetic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as tin (Sn) and hydrochloric acid (HCl) can be used.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or hydroxylamines.
Substitution: Formation of various substituted pyridines or acetic acid derivatives.
Scientific Research Applications
Chemistry: In chemistry, 2-[(3-Nitropyridin-2-YL)oxy]acetic acid is used as a building block for the synthesis of more complex molecules. It can serve as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: This compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its nitro group can interact with biological targets, making it useful in drug discovery and development.
Medicine: In the medical field, derivatives of this compound may be explored for their therapeutic properties. Its ability to undergo various chemical reactions makes it a versatile candidate for the design of new drugs.
Industry: In industry, this compound can be used in the manufacture of dyes, pigments, and other materials that require specific chemical properties. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism by which 2-[(3-Nitropyridin-2-YL)oxy]acetic acid exerts its effects depends on its molecular targets and pathways involved. The nitro group can act as an electrophile, interacting with nucleophiles in biological systems. This interaction can lead to the inhibition of enzymes or modulation of receptor activity, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Compounds
Key Observations:
Electronic Effects :
- The nitro group in the target compound increases the acidity of the acetic acid moiety (pKa ~2-3 estimated) compared to its chloro analog (pKa ~3-4) due to stronger electron withdrawal .
- Pyridine-based derivatives exhibit higher acidity than benzene analogs (e.g., 2-(3-nitrophenyl)acetic acid) due to the electron-deficient nature of the pyridine ring .
Steric and Functional Impacts :
- Triclopyr’s three chlorine atoms enhance steric bulk and lipophilicity, making it suitable for herbicidal activity, whereas the nitro group in the target compound may favor reactivity in nucleophilic substitution or reduction reactions .
- Ethyl esters (e.g., Ethyl [(3-nitro-2-pyridinyl)oxy]acetate) are less polar and more volatile than their acid counterparts, facilitating synthetic applications .
Physicochemical and Application Comparisons
Table 2: Physicochemical and Functional Properties
Key Findings:
- Solubility : The pyridine ring in the target compound improves water solubility compared to Triclopyr, which is highly lipophilic due to chlorine substituents .
- Thermal Stability: Nitro groups may lower thermal stability, necessitating careful handling during synthesis, as noted in safety data for related compounds (e.g., skin/eye irritation risks) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
